(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-[(2-chlorophenoxy)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZSATLDHKVMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=CC=CC=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681339 | |

| Record name | {3-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-67-4 | |

| Record name | Boronic acid, B-[3-[(2-chlorophenoxy)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids, including this compound, are generally used as reagents in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction.

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, 3-(2-ChlorophenoxyMethyl)Phenylboronic Acid acts as an organoboron reagent. The reaction involves two key steps: oxidative addition and transmetalation. In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group. In transmetalation, the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 3-(2-ChlorophenoxyMethyl)Phenylboronic Acid. This reaction is widely used for forming carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery.

Result of Action

The primary result of the action of 3-(2-ChlorophenoxyMethyl)Phenylboronic Acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.

Biological Activity

(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's potential applications span across anticancer, antimicrobial, and antioxidant properties, making it a subject of interest for further research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H12BClO3

- Molecular Weight : 251.49 g/mol

This compound features a phenyl ring substituted with a chlorophenoxy group and a boronic acid functional group, which contributes to its reactivity and biological interactions.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various boronic compounds on prostate cancer cells, revealing that specific derivatives led to decreased cell viability while sparing healthy cells. For instance, treatments with concentrations of 5 µM resulted in a cell viability reduction to 33% for cancer cells while maintaining 71% viability for healthy cells .

Case Study: Prostate Cancer Cells

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

This selective toxicity highlights the potential of this compound as a candidate for targeted cancer therapies.

Antimicrobial Properties

The antimicrobial activity of boronic acids has been explored against various microorganisms. In studies involving several boronic compounds, it was found that they effectively inhibited the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The inhibition zones measured between 7–13 mm in diameter, indicating moderate to strong antimicrobial efficacy .

Antimicrobial Activity Summary

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Candida albicans | 12 |

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits antioxidant activity. The DPPH radical scavenging assay demonstrated significant antioxidant capacity, comparable to standard antioxidants like α-Tocopherol . The compound's ability to neutralize free radicals suggests potential applications in oxidative stress-related conditions.

Antioxidant Activity Data

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 0.14 ± 0.01 |

| CUPRAC | 1.73 ± 0.16 |

The mechanism through which this compound exerts its biological effects involves its interaction with cellular targets. Boronic acids can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity and influencing cellular pathways related to apoptosis and cell cycle regulation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Applications

The compound has shown promise in cancer treatment protocols. Boronic acids, including this derivative, have been investigated for their ability to inhibit proteasome activity, which is crucial for cancer cell survival. The combination of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid with other chemotherapeutics has been explored to enhance therapeutic efficacy against various cancer types by overcoming drug resistance mechanisms .

Neurodegenerative Diseases

Research indicates that boronic acids can modulate cellular stress responses, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The compound's ability to interact with proteins involved in neurodegeneration could lead to novel therapeutic strategies .

Organic Synthesis

Suzuki-Miyaura Coupling

this compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental in the synthesis of biaryl compounds. This reaction is widely used in pharmaceutical development and materials science due to its efficiency and selectivity .

Catalysis

The compound can act as a catalyst or co-catalyst in various organic transformations. Its boron center allows for unique interactions with substrates, facilitating reactions such as C–C bond formation and functional group transformations .

Biotechnology

Biosensors

The ability of boronic acids to bind selectively to diols makes them suitable for developing biosensors, particularly glucose sensors for diabetes management. This compound can be incorporated into sensor designs to enhance sensitivity and specificity towards glucose detection .

Drug Delivery Systems

Research has highlighted the use of boronic acid derivatives in drug delivery systems, particularly for targeted therapies. The compound can be conjugated with nanoparticles or polymers to improve the delivery of anticancer drugs, enhancing their accumulation at tumor sites while minimizing systemic toxicity .

Case Studies

Comparison with Similar Compounds

Structural Similarities and Substitution Patterns

Key structural analogs include:

- (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid: Positional isomer with the 2-chlorophenoxymethyl group at the 4-position (similarity score: 0.98) .

- (3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid : Dual chlorine substitution increases steric bulk (similarity score: 0.95) .

- (3-(Benzyloxy)-2-chlorophenyl)boronic acid : Benzyloxy substitution alters electronic properties (similarity score: 0.95) .

Table 1: Structural Comparison

Physical and Chemical Properties

Solubility and Stability

- This compound: Expected solubility in polar aprotic solvents (e.g., DMSO) based on analogs like B4 (3-((2,6-dimethoxyphenylimino)methyl)phenylboronic acid), which is soluble in ethanol and DMSO .

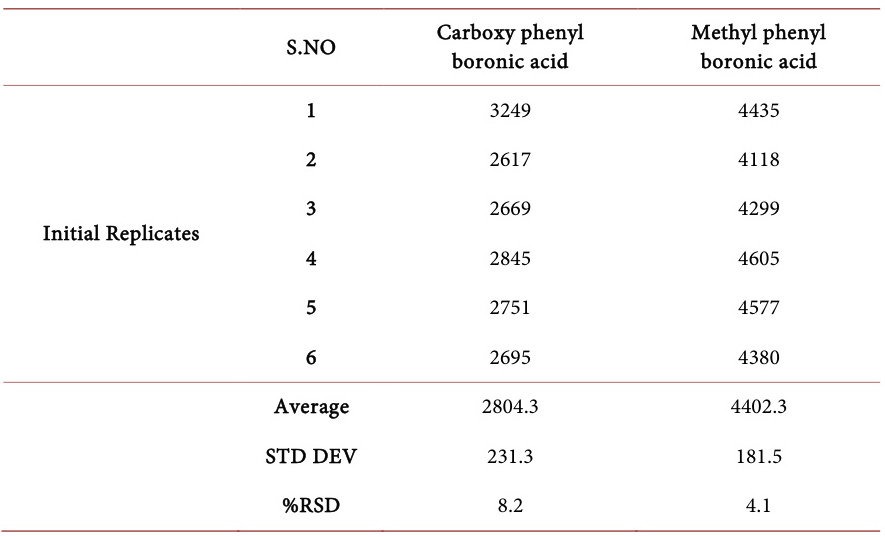

- Carboxy phenyl boronic acid : Lower solubility variability (RSD = 8.2%) compared to methyl phenyl boronic acid (RSD = 4.1%) in LC-MS/MS analyses .

Table 2: Analytical Data for Related Boronic Acids

| Compound | Mean Measurement | Standard Deviation | %RSD |

|---|---|---|---|

| Carboxy phenyl boronic acid | 2804.3 | 231.3 | 8.2% |

| Methyl phenyl boronic acid | 4402.3 | 181.5 | 4.1% |

Enzyme Inhibition and Antimicrobial Effects

- Fungal histone deacetylase (HDAC) inhibition: Analogs like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid show potent inhibition (IC₅₀ ~1 µM), outperforming trichostatin A .

- Antimicrobial activity: Substituted phenylboronic acids (e.g., 4-chloro phenyl derivatives) exhibit enhanced activity against microbial targets, suggesting the 2-chlorophenoxy group in the target compound may confer similar benefits .

Catalytic Performance

- Amide bond formation : Phenyl boronic acid is a poor catalyst, while o-nitrophenylboronic acid serves as a positive control in calix[4]arene-based systems .

- Room-temperature phosphorescence (RTP) : Substitution at the 3-position (e.g., (N-phenylcarbazol-2-yl)-boronic acid) significantly enhances RTP lifetimes (up to 4.444 s) compared to 2-/4-substituted analogs .

Preparation Methods

Suzuki-Miyaura Coupling for Boronic Acid Formation

The boronic acid group is introduced via palladium-catalyzed cross-coupling between an aryl halide and bis(pinacolato)diboron. For example, 3-bromobenzyl alcohol reacts with bis(pinacolato)diboron in anhydrous 1,4-dioxane under inert atmosphere (N₂ or Ar), catalyzed by Pd(dppf)Cl₂ with potassium acetate as a base.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1–5 mol%) |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |

| Temperature | 90–110°C |

| Duration | 12–24 hours |

| Yield | 60–85% |

Post-reaction, the intermediate 3-(hydroxymethyl)phenylboronic acid is isolated via aqueous workup and column chromatography.

Etherification with 2-Chlorophenol

The hydroxyl group of the intermediate undergoes nucleophilic substitution with 2-chlorophenol. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation, enabling the formation of the ether linkage.

Optimized Parameters

| Parameter | Value |

|---|---|

| Base | NaH (2.0 equiv) |

| Solvent | THF, anhydrous |

| Temperature | 0°C → room temperature |

| Duration | 4–8 hours |

| Yield | 70–90% |

Crucially, exclusion of moisture prevents boronic acid degradation, necessitating Schlenk techniques or glovebox use.

Advanced Catalytic Approaches

Copper-Photoredox Dual Catalysis

Recent innovations utilize cooperative Cu/photoredox systems for streamlined synthesis. For instance, Ru(bpy)₃(PF₆)₂ and Cu(acac)₂ under blue LED irradiation enable oxidative coupling between aryl boronic acids and amines, though adaptation for etherification remains exploratory.

Key Observations

-

Catalyst System : Ru(bpy)₃²⁺ (1 mol%) + Cu(acac)₂ (10 mol%).

-

Solvent : Toluene/acetonitrile (1:1).

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves ≥95% purity. Silica gel chromatography (hexane/ethyl acetate) is preferred for intermediate isolation.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.8–7.6 (m, aromatic H), 5.2 (s, CH₂), 3.1 (s, B-OH).

-

HRMS : [M+H]⁺ calculated for C₁₃H₁₂BClO₃: 262.50; found: 262.49.

Industrial-Scale Considerations

Batch reactors with continuous solvent recovery systems enhance cost efficiency. Catalyst recycling via immobilized Pd nanoparticles on mesoporous silica reduces metal waste.

Scaled Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 10–100 kg |

| Catalyst Loading | 5 mol% | 1–2 mol% |

| Cycle Time | 24 hours | 8–12 hours |

Q & A

Basic Questions

Q. What are the common synthetic routes for (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Suzuki-Miyaura Cross-Coupling : Reacting an aryl halide (e.g., 3-bromo-(2-chlorophenoxy)methylbenzene) with a boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a biphasic solvent system (e.g., THF/H₂O) .

- Metal-Catalyzed C-H Borylation : Direct borylation of the aromatic C-H bond using iridium or rhodium catalysts (e.g., [Ir(COD)(OMe)]₂) with pinacolborane (HBpin) as the boron source .

- Key Considerations : Optimize reaction temperature (typically 80–100°C) and ligand selection (e.g., dtbpy for regioselectivity).

Q. Which analytical techniques are suitable for quantifying impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Provides high sensitivity (detection limits ~0.1 ppm) for genotoxic impurities like carboxy phenyl boronic acid. Use reversed-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) and MRM transitions for quantification .

- Validation Metrics : Ensure %RSD <10% for precision and recovery rates of 90–110% (see Table 1 below) .

Table 1 : Impurity Analysis Data (n=7)

| Impurity | Mean Concentration (ppm) | %RSD |

|---|---|---|

| Carboxy Phenyl Boronic Acid | 10,596.1 | 6.1 |

| Methyl Phenyl Boronic Acid | 21,000.9 | 1.9 |

Q. What functional groups in this compound influence its reactivity?

- Methodological Answer :

- Boronic Acid Group : Participates in Suzuki couplings, Petasis reactions, and forms reversible esters with diols (e.g., saccharides). Susceptible to protodeboronation under acidic conditions .

- Chlorophenoxy Group : Electron-withdrawing effects modulate boronic acid acidity (pKa ~8.5–9.5) and sterically hinder ortho-substitution in cross-couplings .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during synthesis?

- Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., sulfonyl or carbonyl) to guide C-H borylation. For example, a meta-directing group ensures borylation at the 3-position .

- Ligand Optimization : Use sterically bulky ligands (e.g., 1,2-bis(diphenylphosphino)ethane) to suppress undesired side reactions .

- Computational Screening : DFT calculations predict transition-state energies to identify optimal catalysts (e.g., Ir vs. Rh) for regioselective borylation .

Q. How should researchers address contradictory impurity profiles across synthetic batches?

- Methodological Answer :

- Cross-Validation : Combine LC-MS/MS with orthogonal techniques like ¹H NMR (for structural confirmation) and ICP-MS (for trace metal analysis).

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to batch data to identify outliers. For example, shows methyl phenyl boronic acid has lower variability (%RSD 1.9 vs. 6.1 for carboxy derivatives), suggesting tighter process control for this impurity .

Q. What strategies prevent protodeboronation of the boronic acid group during functionalization?

- Methodological Answer :

- Protection as MIDA Boronates : Stabilize the boronic acid as a N-methyliminodiacetic (MIDA) ester during harsh reactions (e.g., nitrations). Deprotect with aqueous NaOH post-synthesis .

- Low-Temperature Conditions : Perform reactions at ≤0°C in buffered solutions (pH 7–8) to minimize acid-catalyzed decomposition .

Q. How can computational methods predict the solvation free energy and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute solvation free energy in solvents like water, acetone, or chloroform. For example, reports solvation energies of −15.2 kcal/mol in water for analogous trifluoromethylphenylboronic acids .

- Molecular Dynamics (MD) : Simulate interaction with biological targets (e.g., enzymes) to predict binding affinities. Parameters include van der Waals radii and partial charges derived from ESP calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.